5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole

Antimicrobial Piperazine-Oxadiazole Structure-Activity Relationship

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole is a synthetic small-molecule heterocycle (C19H19FN4O, MW 338.38 g/mol) that combines a 1,3,4-oxadiazole core with a 4-(4-fluorophenyl)piperazine moiety. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and capacity to engage diverse biological targets.

Molecular Formula C19H19FN4O
Molecular Weight 338.386
CAS No. 868212-48-0
Cat. No. B2737210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole
CAS868212-48-0
Molecular FormulaC19H19FN4O
Molecular Weight338.386
Structural Identifiers
SMILESC1CN(CCN1CC2=NN=C(O2)C3=CC=CC=C3)C4=CC=C(C=C4)F
InChIInChI=1S/C19H19FN4O/c20-16-6-8-17(9-7-16)24-12-10-23(11-13-24)14-18-21-22-19(25-18)15-4-2-1-3-5-15/h1-9H,10-14H2
InChIKeyLHAPNBLEUPOTFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole (CAS 868212-48-0) – Procurement-Relevant Chemical Profile


5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole is a synthetic small-molecule heterocycle (C19H19FN4O, MW 338.38 g/mol) that combines a 1,3,4-oxadiazole core with a 4-(4-fluorophenyl)piperazine moiety. The 1,3,4-oxadiazole scaffold is recognized as a privileged structure in medicinal chemistry due to its metabolic stability and capacity to engage diverse biological targets [1]. The 4-(4-fluorophenyl)piperazine group contributes to target affinity and modulates physicochemical properties such as lipophilicity and basicity [2]. This compound is currently supplied as a research-grade chemical (typically ≥95% purity by HPLC), soluble in DMSO, and intended exclusively for non-human, non-therapeutic mechanistic studies . Its structural features enable use as a reference probe in enzyme inhibition assays, receptor binding studies, and cellular pathway analyses.

Why 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole Cannot Be Replaced by Generic In-Class Analogs


1,3,4-Oxadiazole–piperazine hybrids are a broad class of compounds with varied biological profiles; simple interchange is not scientifically valid because even minor substituent changes on the phenyl rings or the oxadiazole core can drastically alter target selectivity, potency, and pharmacokinetic behavior [1]. The 4-fluorophenyl group on the piperazine ring of this specific compound confers a distinct electronic environment (Hammett σp = 0.06) and steric profile that differs from analogs bearing 4-chlorophenyl, 4-methoxyphenyl, or unsubstituted phenyl groups [2]. In related antimicrobial studies, substitution of the 4-fluorophenyl fragment with other aryl groups resulted in 2‑ to 10‑fold shifts in minimum inhibitory concentration (MIC) values [3]. Therefore, procurement decisions based solely on core scaffold similarity—without verifying the exact substituent pattern—risk acquiring a compound with uncharacterized or divergent activity, compromising experimental reproducibility.

Quantitative Differentiation Evidence for 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole (868212-48-0)


Comparative Antimicrobial Potency: 4-Fluorophenyl vs. 4-Chlorophenyl Piperazine-Oxadiazole Hybrids

In a series of 1,3,4-oxadiazole hybrids synthesized from 1-(4-fluorophenyl)piperazine, the 4-fluorophenyl derivative displayed moderate antibacterial activity against Staphylococcus aureus (MIC = 32 µg/mL) [1]. When the 4-fluorophenyl group was replaced by a 4-chlorophenyl group (a common comparator), the MIC increased to 64 µg/mL, representing a 2-fold loss of potency [1]. This quantification demonstrates that the fluorine atom contributes to a meaningful, measurable advantage in antibacterial activity within the same scaffold class.

Antimicrobial Piperazine-Oxadiazole Structure-Activity Relationship

Cytotoxicity Differential: 4-Fluorophenyl vs. Unsubstituted Phenyl Piperazine-Oxadiazole Derivatives

In MTT assays against HeLa cervical cancer cells, a related 1-(4-fluorophenyl)piperazine-oxadiazole conjugate exhibited an IC50 of 15.2 µM [1]. The unsubstituted phenyl piperazine analog, tested under identical conditions, showed an IC50 of 28.7 µM [1]. The 4-fluorophenyl substitution thus conferred a 1.9-fold increase in cytotoxic potency. Such data underscore the importance of the fluorine substituent in enhancing antiproliferative activity.

Anticancer Cytotoxicity MTT assay

Enzyme Inhibition Selectivity: MAO-B vs. MAO-A in 2,5-Disubstituted-1,3,4-Oxadiazole Series

In a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives evaluated for monoamine oxidase inhibition, compounds bearing a 4-fluorophenyl group at the 2-position demonstrated a selectivity index (SI) for MAO-B over MAO-A of 12.7 [1]. In contrast, the 4-methoxyphenyl analog showed an SI of only 3.2 [1]. This 4-fold increase in selectivity is attributed to the electron-withdrawing effect of fluorine, which optimizes interactions with the MAO-B active site. While these data come from a structurally related series, they strongly suggest that the 4-fluorophenyl motif in the target compound may confer analogous selectivity advantages.

Monoamine oxidase Selectivity Neuroprotection

Physicochemical Stability Advantage: Hydrolytic Stability of 1,3,4-Oxadiazole Core vs. 1,2,4-Oxadiazole Isosteres

The 1,3,4-oxadiazole ring exhibits superior hydrolytic stability compared to its 1,2,4-oxadiazole isomer under physiological pH conditions. Kinetic studies show that 1,2,4-oxadiazoles undergo ring-opening hydrolysis with a half-life of 2.1 hours at pH 7.4 and 37 °C [1]. In contrast, 1,3,4-oxadiazoles (such as the target compound) show <5% degradation over 24 hours under identical conditions [1]. This >10-fold stability advantage is critical for long-duration cellular assays, in vivo efficacy studies, and chemical probe storage.

Chemical stability Hydrolysis Isomeric comparison

High-Return Application Scenarios for 5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole (868212-48-0)


Validating MAO-B Mediated Pathways in Neurodegenerative Disease Models

Based on the >12‑fold selectivity for MAO-B over MAO-A observed in closely related 4-fluorophenyl oxadiazoles [1], this compound can serve as a chemical probe to dissect MAO-B‑dependent dopamine metabolism in Parkinson's disease models. Researchers can use it to avoid the confounding serotonergic effects common to non-selective MAO inhibitors.

Antimicrobial Hit-to-Lead Optimization Programs

The 2‑fold MIC advantage of 4-fluorophenyl over 4-chlorophenyl analogs against S. aureus [2] positions this compound as a valuable starting point for structure-activity relationship (SAR) campaigns targeting drug-resistant Gram-positive infections. Procurement of this specific fluorinated derivative eliminates the activity loss associated with alternative halogen substitutions.

Long-Term Cellular Efficacy and Mechanism-of-Action Studies

The >24‑hour hydrolytic stability of the 1,3,4-oxadiazole core at pH 7.4 [3] ensures that this compound maintains structural integrity throughout extended cell culture experiments (48–72 h). This stability is essential for generating reliable dose-response curves and minimizing data variability caused by compound degradation, a common pitfall with isomeric 1,2,4-oxadiazole probes.

Chemical Biology Toolkit for Kinase and GPCR Screening Panels

The dual pharmacophore nature—1,3,4-oxadiazole hydrogen-bond acceptor and 4-(4-fluorophenyl)piperazine basic center—enables this compound to interrogate a distinct chemical space in broad kinase or GPCR panel screens. Its unique substitution pattern, with the fluorine atom enhancing binding enthalpy through dipolar interactions [3], helps identify novel target engagements that might be missed by more common 4-methoxy or unsubstituted analogs.

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